9-Ethylbicyclo[3.3.1]nonan-9-ol
Description
Historical Context and Significance of the Bicyclo[3.3.1]nonane Framework in Organic Chemistry
The study of bicyclo[3.3.1]nonane compounds dates back to around 1900, though interest in this ring system was initially sporadic. An early milestone in the history of related structures was the discovery of Tröger's base, an aza-analogue of the bicyclo[3.3.1]nonane framework, in 1887. The significance of the bicyclo[3.3.1]nonane moiety has grown substantially over the years, primarily due to its identification as a core structural component in a wide array of natural products exhibiting potent biological activities. ontosight.ai This has made the bicyclo[3.3.1]nonane framework a crucial target in the synthesis of complex molecules with potential therapeutic applications. ontosight.ainih.gov
Structural Features and Topological Considerations of the Bicyclo[3.3.1]nonane Skeleton
The bicyclo[3.3.1]nonane skeleton is characterized by its two fused cyclohexane (B81311) rings, which can adopt several conformations. The three primary conformations are the twin-chair (CC), the boat-chair (BC), and the twisted twin-boat (BB). In many instances, the twin-chair conformation is the most stable. However, the introduction of substituents can significantly influence the conformational preference. The rigid nature of this bicyclic system places functional groups in well-defined spatial arrangements, a feature that is of paramount importance in the design of molecules with specific biological or chemical functions.
Overview of Research Trajectories for Bicyclo[3.3.1]nonan-9-ol Derivatives
Research into bicyclo[3.3.1]nonan-9-ol derivatives has primarily focused on their synthesis and conformational analysis. A common synthetic route to these tertiary alcohols involves the reaction of the corresponding ketone, bicyclo[3.3.1]nonan-9-one, with organometallic reagents such as Grignard reagents. tandfonline.com For instance, the addition of an ethyl Grignard reagent (ethylmagnesium bromide) to bicyclo[3.3.1]nonan-9-one would yield 9-Ethylbicyclo[3.3.1]nonan-9-ol.
Conformational studies, particularly on heteroatom-containing bicyclo[3.3.1]nonan-9-ol derivatives, have revealed the existence of both chair-boat and chair-chair conformations, often influenced by intramolecular hydrogen bonding. researchgate.netresearchgate.net The reduction of 3,7-diheterabicyclo[3.3.1]nonan-9-ones has been shown to produce stereoisomeric secondary alcohols. researchgate.netresearchgate.net While specific in-depth research on this compound is not extensively documented in publicly available literature, its presence has been identified in the volatile compounds of watermelon soy sauce and in the essential oil of Mentha subtomentella. acs.orgresearchgate.net
Below is a table summarizing some of the known properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| CAS Number | 21915-33-3 |
| Boiling Point | 243.2°C at 760 mmHg |
| Density | 0.968 g/cm³ |
| Flash Point | 99.9°C |
Structure
3D Structure
Properties
CAS No. |
21915-33-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
9-ethylbicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C11H20O/c1-2-11(12)9-5-3-6-10(11)8-4-7-9/h9-10,12H,2-8H2,1H3 |
InChI Key |
COQRKPRIDRDOOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2CCCC1CCC2)O |
Origin of Product |
United States |
Occurrence and Isolation of 9 Ethylbicyclo 3.3.1 Nonan 9 Ol in Natural Systems
Natural Presence and Distribution in Plant Extracts
The presence of 9-Ethylbicyclo[3.3.1]nonan-9-ol in the plant kingdom appears to be specific, with research to date identifying it in the essential oils of a limited number of species. Its discovery has been facilitated by modern analytical methods capable of detecting and quantifying compounds within complex natural mixtures.
Identification in Essential Oils via Advanced Analytical Techniques
The identification of this compound in plant extracts has been primarily achieved through gas chromatography coupled with mass spectrometry (GC-MS). nih.govresearchgate.netmdpi.comdntb.gov.ua This powerful analytical technique allows for the separation of individual volatile compounds within an essential oil, followed by their identification based on their unique mass spectral fragmentation patterns.
In a study on the essential oil of Mentha subtomentella, GC-MS analysis revealed the presence of this compound as a significant component. nih.govresearchgate.netdntb.gov.ua Similarly, research on the chemical composition of the aerial parts of Thuja occidentalis (Eastern arborvitae) also identified this bicyclic monoterpenoid alcohol through GC-MS analysis. mdpi.com The use of GC-MS is a standard and effective method for the qualitative analysis of essential oil components. chromatographyonline.com
Quantitative Analysis within Complex Natural Mixtures
Quantitative analysis, determining the concentration of this compound within essential oils, has also been carried out using GC-MS. By comparing the peak area of the compound to that of an internal standard or through percentage area normalization, researchers have been able to estimate its relative abundance.
In the essential oil extracted from the leaves of Mentha subtomentella, this compound was found to constitute 10.04% of the total oil. nih.govresearchgate.netdntb.gov.ua A significantly lower concentration was reported in the extract from the aerial parts of Thuja occidentalis, where it was present at 0.40%. mdpi.com These findings highlight the variability in the concentration of this compound across different plant species.
The following table summarizes the known natural sources and the concentration of this compound identified in published research.
| Plant Species | Plant Part Used | Extraction Method | Analytical Technique | Concentration (%) |
| Mentha subtomentella | Leaves | Hydrodistillation | GC-MS | 10.04 |
| Thuja occidentalis | Aerial Parts | Ethanol Extraction | GC-MS | 0.40 |
Methodologies for Isolation and Purification from Biological Sources
The isolation of this compound from its natural sources involves a multi-step process, beginning with the extraction of the essential oil from the plant material, followed by purification techniques to separate the target compound from the complex mixture.
The initial step in isolating this compound is the extraction of the essential oil from the plant matrix. Common methods for this include steam distillation, hydrodistillation, and solvent extraction. iscientific.orgmuohio.edutamu.eduyoutube.comnih.gov For Mentha subtomentella, hydrodistillation has been employed to obtain the essential oil. nih.govresearchgate.net In the case of Thuja occidentalis, an ethanol-based solvent extraction was used. mdpi.com
Once the essential oil is obtained, further purification is necessary to isolate this compound from other terpenoids and constituents. Given its alcoholic functional group and bicyclic structure, several standard techniques for the separation of terpenoids can be applied.
Fractional distillation under vacuum is a widely used method for separating components of essential oils based on differences in their boiling points. iscientific.orggoogle.comtaylorandfrancis.comnih.gov This technique could be employed to separate this compound from more volatile or less volatile compounds in the essential oil.
Chromatographic methods are also highly effective for the purification of specific terpenoids. youtube.comnih.govcdnsciencepub.comresearchgate.net Techniques such as column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a selected solvent system can separate compounds based on their polarity. For more refined separation, high-performance counter-current chromatography (HPCCC) offers a liquid-liquid partitioning method that can yield high-purity compounds. nih.gov
The specific choice of isolation and purification methodology would depend on the desired purity of the final compound and the composition of the starting essential oil. A combination of distillation and chromatographic techniques would likely be employed to achieve a high degree of purity for this compound.
Reaction Mechanisms and Reactivity of 9 Ethylbicyclo 3.3.1 Nonan 9 Ol and Its Core Structure
Skeletal Rearrangements and Transannular Reactions in Bicyclo[3.3.1]nonan-9-ols
The bicyclo[3.3.1]nonane system, which forms the core of 9-Ethylbicyclo[3.3.1]nonan-9-ol, is a conformationally restricted cyclooctane (B165968) ring. oregonstate.edu This structure predisposes it to transannular reactions, where a bond is formed between non-adjacent atoms. oregonstate.edursc.org These reactions, particularly hydride shifts, are a well-documented aspect of the chemistry of this bicyclic system. oregonstate.edustir.ac.uk
The acid-catalyzed dehydration of tertiary alcohols on the bicyclo[3.3.1]nonane skeleton, such as this compound, can lead to significant skeletal rearrangements. Treatment of 1-substituted bicyclo[3.3.1]nonan-9-ols with acid promotes a rearrangement to form angularly substituted hexahydroindenes. acs.org This transformation is driven by the specific stereochemistry of the starting material and results in a thermodynamically more stable carbocyclic system. acs.org
A characteristic feature of the reactivity of the bicyclo[3.3.1]nonane system is the occurrence of intramolecular hydride shifts. oregonstate.edustir.ac.uk These transannular reactions are facilitated by the close proximity of hydrogen atoms on certain carbons to a reactive center across the ring. stir.ac.uk For instance, in related systems, deuterium (B1214612) exchange experiments have provided evidence for a 1,3-hydride shift from C2 to C9. researchgate.net These shifts serve to relieve the inherent steric strain within the bicyclic framework, leading to the formation of more stable products. oregonstate.edu
The solvolysis of derivatives of bicyclo[3.3.1]nonan-9-ols can lead to the formation of propellane-type products, which are characterized by a bond between the two bridgehead carbons (C1 and C5). acs.orgnih.gov For example, the methanolysis of 2-oxobicyclo[3.3.1]non-1-yl triflate yields [3.3.1]propellanone as a minor product. acs.org The formation of these highly strained molecules is attributed to the high electrophilicity of the intermediate bridgehead cation and the stabilization of the resulting cyclopropane (B1198618) ring by adjacent functional groups. acs.orgresearchgate.net Theoretical calculations have been employed to understand the factors that favor the formation of these propellane structures. acs.org
| Precursor | Reaction Condition | Propellane Product Yield | Reference |
| 2-oxobicyclo[3.3.1]non-1-yl triflate | Methanolysis | 15% | acs.org |
| 3,3-dimethyl-2-oxobicyclo[3.3.1]non-1-yl triflate | Methanolysis | 20% | researchgate.net |
| 2-oxobicyclo[4.3.1]dec-1-yl mesylate | Methanolysis | 3.2% | researchgate.net |
Reduction Chemistry of Bicyclo[3.3.1]nonan-9-one Precursors
The synthesis of this compound typically involves the addition of an ethyl nucleophile (e.g., from an organometallic reagent) to its corresponding ketone precursor, bicyclo[3.3.1]nonan-9-one. The reduction of bicyclo[3.3.1]nonan-9-one and its derivatives is a key transformation in the chemistry of this system. nih.govrsc.org Various reducing agents, including complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are employed for this purpose. rsc.org
The reduction of substituted bicyclo[3.3.1]nonan-9-ones can lead to the formation of stereoisomeric alcohols. The stereochemical outcome of these reductions is influenced by several factors, including the nature of the reducing agent and the steric and electronic environment around the carbonyl group. In the reduction of bicyclo[3.3.1]nonane-2,9-dione with complex hydrides, the first reduction step exhibits high diastereoselectivity at either the C2 or C9 carbonyl group, although the regioselectivity between the two carbonyls is low. rsc.org Theoretical models, such as the exterior frontier orbital extension (EFOE) model, have been used to rationalize the observed facial diastereoselectivity in the reduction of bicyclo[3.3.1]nonane diketones. cdnsciencepub.com The conformation of the bicyclic ring system, which can exist in chair-chair or chair-boat forms, also plays a crucial role in determining the direction of hydride attack and thus the stereochemistry of the resulting alcohol. researchgate.netresearchgate.net
| Ketone Precursor | Reducing Agent | Major Product Stereochemistry | Reference |
| Bicyclo[3.3.1]nonane-2,9-dione | NaBH₄, LiAlH₄ | High diastereoselectivity at the initially reduced carbonyl | rsc.org |
| 3,7-diheterabicyclo[3.3.1]nonan-9-ones | LiAlH₄ | Mixture of stereoisomeric alcohols | researchgate.net |
Reactions Involving the Hydroxyl Group at C9
The hydroxyl group at the C9 position of this compound can undergo typical alcohol reactions, such as etherification and esterification. However, the reactivity of this hydroxyl group is influenced by its sterically hindered environment at the bridgehead position of the bicyclo[3.3.1]nonane framework. The conversion of the hydroxyl group into a good leaving group, such as a tosylate or triflate, facilitates substitution and elimination reactions, including the solvolysis reactions that can lead to propellane formation as discussed previously. acs.org The synthesis and transformations of various bicyclo[3.3.1]nonan-9-ols and their derivatives involving the hydroxyl group have been a subject of study. acs.org
Reactivity at Bridgehead Positions within the Bicyclo[3.3.1]nonane System
The reactivity of the bridgehead positions (C1 and C5) in the bicyclo[3.3.1]nonane framework is a subject of considerable interest in organic chemistry. These positions are characterized by a unique steric and electronic environment that dictates their chemical behavior. The primary modes of reactivity at these positions involve the formation of carbocations, radicals, and carbanions, each with distinct characteristics and synthetic implications.
A significant aspect of bridgehead reactivity is the reluctance of these systems to form planar intermediates, such as sp²-hybridized carbocations or carbons involved in a double bond, due to the substantial ring strain that would be introduced. This principle is famously summarized by Bredt's Rule, which posits that a double bond cannot be placed at the bridgehead of a bicyclic system, unless the rings are large enough to accommodate the geometric distortion. oregonstate.edu While not strictly impossible in the bicyclo[3.3.1]nonane system, the formation of such species is energetically unfavorable and influences the course of many reactions. oregonstate.edu
Bridgehead Carbocations
Bridgehead carbocations in the bicyclo[3.3.1]nonane system can be generated, typically from the corresponding bridgehead halides through the action of a Lewis acid, such as silver triflate. iastate.educore.ac.uk A noteworthy characteristic of these carbocations, particularly in smaller bicyclic systems like bicyclo[2.2.2]octane and bicyclo[3.3.1]nonane, is their resistance to the hydride shifts that are commonly observed in acyclic carbocations. iastate.educore.ac.uk This stability allows for their participation in a range of intermolecular and intramolecular reactions.
The substitution reactions of these bridgehead carbocations proceed with a retention of configuration, a consequence of the rigid bicyclic structure that enforces the approach of the nucleophile from the same face as the leaving group. iastate.edu These carbocations have been shown to react effectively with a variety of nucleophiles. The significant energy difference between the strained bridgehead carbocation and its acyclic counterpart provides a powerful thermodynamic driving force for the formation of new carbon-carbon bonds. core.ac.uk
Research has demonstrated the successful reaction of bridgehead carbocations derived from 1-bromobicyclo[3.3.1]nonan-3-one with nucleophiles like allyltrimethylsilane, ethyl acetoacetate (B1235776), and enol silyl (B83357) ethers, affording modest to excellent yields of the corresponding substitution products. iastate.edu
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Allyltrimethylsilane | 1-Allylbicyclo[3.3.1]nonan-3-one | 85 | iastate.edu |
| Ethyl acetoacetate | Ethyl 2-(3-oxobicyclo[3.3.1]nonan-1-yl)-3-oxobutanoate | 80 | iastate.edu |
| Enol silyl ether of methyl cyclohexenyl ketone | 1-(2-Oxocyclohexyl)methylbicyclo[3.3.1]nonan-3-one | 75 | iastate.edu |
The solvolysis of bridgehead derivatives provides further insight into their reactivity. For instance, the methanolysis of 2-oxobicyclo[3.3.1]non-1-yl triflate leads to a mixture of products, including a notable yield of the corresponding [3.3.1]propellanone, formed via a transannular reaction involving σ-bond formation between the two bridgehead positions. acs.org
| Product | Yield (%) | Reference |
|---|---|---|
| 1-Methoxybicyclo[3.3.1]nonan-2-one | 38 | acs.org |
| [3.3.1]Propellan-2-one | 12-15 | acs.org |
| 1-(Methoxymethyl)bicyclo[3.3.0]octan-2-one | 30 | acs.org |
Bridgehead Radicals
The formation and reactivity of bridgehead radicals in the bicyclo[3.3.1]nonane system have also been explored. Unlike their carbocationic counterparts, the generation and subsequent reactions of bridgehead radicals can proceed without the significant steric strain associated with planar intermediates. However, free radical hydrogen abstraction at the bridgehead position is generally found to be inhibited. core.ac.uk Intramolecular cyclization reactions involving bridgehead radicals have been reported, demonstrating their potential utility in the synthesis of complex polycyclic structures. iastate.edu
Bridgehead Anions
The deprotonation of a C-H bond at a bridgehead position to form a carbanion is another important facet of reactivity. The acidity of bridgehead protons is influenced by the hybridization of the resulting carbanion. The formation of a planar, sp²-hybridized carbanion would be strained, favoring a pyramidal, sp³-hybridized structure. The metallation of bicyclo[3.3.1]nonane derivatives at the bridgehead position has been achieved using strong bases such as lithium diisopropylamide (LDA). nih.gov However, the efficiency of such reactions can be variable. For instance, while LDA-mediated TMS-substitution of some bicyclic systems gives good yields of the bridgehead substituted products, the same reaction with a bicyclo[3.3.1]nonane derivative was reported to result in a low product yield. nih.gov
Conformational Analysis and Stereochemistry of 9 Ethylbicyclo 3.3.1 Nonan 9 Ol
Conformational Equilibria of the Bicyclo[3.3.1]nonane System
The bicyclo[3.3.1]nonane skeleton is a well-studied framework in conformational analysis, primarily because of the delicate balance of energies between its possible three-dimensional arrangements. The shape and reactivity of its derivatives, including 9-Ethylbicyclo[3.3.1]nonan-9-ol, are direct consequences of these conformational preferences.
Chair-Chair, Chair-Boat, and Boat-Boat Conformers
The bicyclo[3.3.1]nonane system can exist in three principal conformations:
Chair-Chair (CC): This conformation, which resembles two fused cyclohexane (B81311) rings in chair forms, is generally the most stable for the unsubstituted parent molecule. A key feature of this conformer is the significant steric repulsion between the hydrogen atoms at the C3 and C7 positions, which point inward towards each other. This transannular strain forces the two chair rings to flatten to relieve the steric pressure.
Chair-Boat (CB): In this arrangement, one ring adopts a chair conformation while the other is in a boat form. This conformer is typically higher in energy than the chair-chair form. However, the introduction of bulky substituents can destabilize the chair-chair conformation, making the chair-boat form more energetically favorable.
Boat-Boat (BB): The double boat conformation is usually the least stable due to significant torsional strain from eclipsing hydrogen atoms and repulsive "bowsprit-flagpole" interactions. It is often considered a high-energy transition state during the interconversion of other conformers, though it can be stabilized in specific, highly substituted derivatives.
Energetic Considerations of Conformational Interconversions
The relative stabilities of these conformers have been extensively studied. For the parent bicyclo[3.3.1]nonane, the energy difference between the predominant chair-chair form and the chair-boat conformer is estimated to be approximately 2-3 kcal/mol. The boat-boat conformation resides at a significantly higher energy level. The process of interconversion between these forms requires surmounting specific energy barriers, with the transition from a chair-chair to a chair-boat conformation proceeding through a high-energy twisted intermediate.
| Conformer | Relative Energy (approx.) | Key Features |
| Chair-Chair | 0 kcal/mol (most stable) | Transannular C3-C7 steric repulsion, flattened chairs. |
| Chair-Boat | 2-3 kcal/mol | One chair and one boat ring. |
| Boat-Boat | > 5 kcal/mol | Eclipsing interactions, bowsprit-flagpole repulsion. |
Influence of Alkyl and Hydroxyl Substituents on Ring Conformation
The addition of an ethyl and a hydroxyl group at the C9 bridgehead position, as in this compound, profoundly impacts the conformational balance of the bicyclic system. Substituents at C9 can create significant steric hindrance with the endo-hydrogen atoms at C3 and C7, potentially destabilizing the standard chair-chair conformation.
In this compound, both the ethyl and hydroxyl groups introduce steric bulk at this constrained position. The larger ethyl group, in particular, will seek an orientation that minimizes its interaction with the rest of the molecular framework. This steric pressure can lead to further flattening or distortion of the chair rings compared to the unsubstituted system.
Intramolecular Interactions and Hydrogen Bonding in Bicyclic Alcohols
Intramolecular hydrogen bonding is a powerful, non-covalent force that can stabilize specific conformations. In bicyclic alcohols, a hydroxyl group can form a hydrogen bond with another electronegative atom or even a C-H bond within the same molecule, locking the structure into a preferred shape.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as the application of specialized techniques like the use of lanthanide shift reagents, a detailed picture of the molecular structure and conformation of 9-Ethylbicyclo[3.3.1]nonan-9-ol can be obtained.
The ¹H and ¹³C NMR spectra of bicyclo[3.3.1]nonane derivatives provide crucial information about the connectivity and chemical environment of each atom. While specific spectral data for this compound is not extensively detailed in the provided search results, general principles of NMR analysis of related bicyclo[3.3.1]nonane systems can be applied.
For instance, in substituted bicyclo[3.3.1]nonan-9-ones, the chemical shifts and coupling constants in ¹H NMR spectra, along with 2D correlation experiments like COSY and HMBC, allow for the full assignment of proton and carbon signals. researchgate.net The analysis of these spectra often reveals the preferred conformation of the bicyclic system, such as a chair-chair or boat-chair conformation. researchgate.net The presence of the ethyl group and the hydroxyl group at the C-9 position in this compound would significantly influence the chemical shifts of the neighboring bridgehead protons and other protons in the bicyclic framework.
A general approach to analyzing the NMR spectra would involve:
¹H NMR: Identifying the signals for the ethyl group (a triplet and a quartet), the hydroxyl proton (a singlet, which may exchange with D₂O), and the complex multiplet patterns for the 16 protons of the bicyclic system.
¹³C NMR: Observing signals for the two carbons of the ethyl group, the C-9 carbon bearing the hydroxyl and ethyl groups, and the remaining carbons of the bicyclic rings. The chemical shift of the C-9 carbon would be characteristic of a tertiary alcohol.
Lanthanide shift reagents (LSRs) are used in NMR spectroscopy to induce large chemical shift changes in the spectra of molecules with coordinating functional groups, such as alcohols. This effect helps to resolve overlapping signals and provides information about the molecule's three-dimensional structure. The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed.
In the context of bicyclo[3.3.1]nonane systems, LSRs like Eu(fod)₃ have been employed to study conformational equilibria. researchgate.net For example, in bicyclo[3.3.1]nonan-9-one, the use of Eu(fod)₃ indicated that the boat-chair conformation constitutes a significant portion of the conformational mixture. researchgate.net Similarly, for this compound, the hydroxyl group can coordinate with a lanthanide shift reagent. By analyzing the induced shifts of the various protons in the bicyclic system, it would be possible to gain insights into the preferred conformation of the molecule in solution. This analysis involves comparing the experimentally observed induced shifts with theoretical values calculated for different possible conformations (e.g., chair-chair, boat-chair).
Mass Spectrometry (MS) in Complex Mixture Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like gas chromatography, it becomes an invaluable tool for identifying individual components in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used method for the analysis of volatile and semi-volatile organic compounds. In a GC/MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to spectral libraries.
This compound has been identified as a component in the essential oil of Mentha subtomentella. nih.gov In this study, GC/MS analysis revealed that this compound constituted 10.04% of the identified compounds in the leaf oil. nih.gov The identification was achieved by comparing the mass spectrum of the eluted compound with data from the NIST database. researchgate.net
Table 1: GC/MS Data for the Identification of this compound in Mentha subtomentella Essential Oil
| Parameter | Value | Reference |
| Retention Index | Not specified | nih.gov |
| Percentage in Oil | 10.04% | nih.gov |
| Identification Method | Comparison with NIST library | researchgate.net |
This demonstrates the utility of GC/MS in identifying and quantifying this compound in natural product extracts.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details.
While a specific crystal structure of this compound is not available in the provided search results, the structures of numerous related bicyclo[3.3.1]nonane derivatives have been determined by X-ray diffraction. researchgate.netnih.gov These studies are crucial for confirming the stereochemistry and conformation of these bicyclic systems in the solid state. For example, X-ray analysis has been used to confirm the chair-chair conformation of some bicyclic ketones and the chair-boat conformation of other derivatives. researchgate.net
A single-crystal X-ray diffraction analysis of this compound, if a suitable crystal could be grown, would provide unambiguous proof of its molecular structure, including the relative stereochemistry of the ethyl and hydroxyl groups at C-9 and the conformation of the bicyclic rings in the solid state.
Chiroptical Spectroscopy: Circular Dichroism (CD) Studies
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for studying the stereochemistry of molecules, including their absolute configuration and conformational properties.
Although this compound itself is achiral unless it contains chiral substituents or is resolved into its enantiomers (if it exists in a chiral conformation), CD spectroscopy is a relevant technique for studying chiral derivatives or related chiral bicyclo[3.3.1]nonane systems. CD spectroscopy is highly sensitive to the three-dimensional structure of molecules and can be used to distinguish between different conformations and to study ligand-binding interactions. mdpi.comscispace.com
For example, if a chiral auxiliary were attached to this compound, or if the molecule were synthesized in an enantiomerically pure form, its CD spectrum would provide valuable information about its stereochemical features. The shape and sign of the Cotton effects in the CD spectrum could be related to the absolute configuration of the molecule and the conformation of the bicyclic system.
Infrared (FTIR) and UV-Visible Spectroscopy in Structural Analysis
Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural characterization of organic compounds. They provide information about the functional groups present and the electronic transitions within a molecule, respectively.
Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for identifying the functional groups in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. For this compound, the spectrum would be dominated by absorptions from the O-H group of the tertiary alcohol and the C-H and C-C bonds of the ethyl and bicyclononane framework.
The key diagnostic peaks expected in the FTIR spectrum are:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. The tertiary nature of the alcohol influences the precise position and shape of this band.
C-H Stretch: Strong, sharp peaks between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the aliphatic bicyclic rings and the ethyl group.
C-O Stretch: The stretching vibration of the tertiary C-O bond is expected to appear as a strong band in the 1100-1200 cm⁻¹ region.
While a specific spectrum for this compound is not publicly cataloged, data for the related compound Bicyclo[3.3.1]nonan-9-one shows characteristic carbonyl (C=O) stretching, which would be absent and replaced by O-H and C-O bands in the target alcohol. spectrabase.com
Table 2: Predicted FTIR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3600 - 3200 | Strong, Broad | O-H Stretch | Tertiary Alcohol |
| 2990 - 2950 | Strong, Sharp | C-H Asymmetric Stretch | -CH₃ (Ethyl) |
| 2950 - 2850 | Strong, Sharp | C-H Symmetric/Asymmetric Stretch | -CH₂- (Bicyclic Rings) |
| 1470 - 1450 | Medium | C-H Bend (Scissoring) | -CH₂- |
| 1380 - 1370 | Medium | C-H Bend (Symmetric) | -CH₃ |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. This technique is most effective for compounds containing chromophores—conjugated systems or functional groups with π-electrons or non-bonding valence electrons that can undergo n→π* or π→π* transitions.
The chemical structure of this compound consists of a saturated bicycloalkane framework, an ethyl group, and a hydroxyl group. None of these are considered chromophores that absorb in the standard UV-Vis range of 200–800 nm. Saturated alkanes and alcohols are generally transparent in this region. A study on the related bicyclo[3.3.1]non-7-en-2-one, which contains both a ketone and a double bond, showed UV absorption maxima at 305, 297, 220, and 202 mµ. oregonstate.edu The absence of these unsaturated functionalities in this compound means it would not exhibit such absorptions. Research on essential oils where this compound was a component measured UV/visible spectra from 190-800 nm, but specific data for this molecule was not highlighted, which is consistent with the expectation of no significant absorbance. nih.gov
Therefore, a UV-Visible spectrum of a pure sample of this compound would be expected to show no significant peaks, serving as a confirmation of the absence of unsaturated impurities.
Table 3: Predicted UV-Visible Spectral Data for this compound
| Wavelength Range (nm) | Expected Absorbance | Rationale |
|---|
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (Ab Initio, DFT) on Electronic Structure and Reactivity
Quantum chemical calculations, including Ab Initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the electronic structure and reactivity of molecules like 9-Ethylbicyclo[3.3.1]nonan-9-ol. While specific studies solely focused on this compound are limited, general principles from related bicyclo[3.3.1]nonane systems can be applied.
DFT calculations are frequently employed to determine quantum parameters and understand the electronic properties of molecules. researchgate.net These methods can elucidate the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Molecular Orbital Analysis (HOMO, LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular mechanics and molecular dynamics simulations are instrumental in exploring the conformational landscape and dynamic behavior of flexible molecules like this compound.
Molecular dynamics simulations have been used to understand the binding stability of related compounds within protein active sites. researchgate.net Such simulations can provide insights into the conformational changes and intermolecular interactions that occur over time.
Prediction of Conformational Preferences and Energy Minima
The parent bicyclo[3.3.1]nonane system can exist in several conformations, with the double chair (CC) and boat-chair (BC) forms being the most stable. researchgate.net For bicyclo[3.3.1]nonan-9-one, a closely related structure, the energy difference between the twin-chair and boat-chair conformations is relatively small, suggesting that both conformers can coexist. anu.edu.au
The introduction of the ethyl and hydroxyl groups at the C9 position in this compound would introduce steric interactions that influence the relative stability of these conformers. It is anticipated that the chair-chair conformation would still be the most stable, with the ethyl and hydroxyl groups occupying positions that minimize steric hindrance. The boat-chair conformation might be slightly higher in energy due to increased steric clashes.
| Conformer | Relative Energy (kcal/mol) - Estimated | Key Features |
| Chair-Chair (CC) | 0 | Most stable, minimizes steric interactions. |
| Boat-Chair (BC) | >0 | Less stable due to potential steric clashes involving the C9 substituents. |
Note: The relative energy values are estimations based on the general principles of conformational analysis for the bicyclo[3.3.1]nonane framework and have not been specifically calculated for this compound in the provided literature.
Molecular Docking Studies (in the context of understanding interactions with biological targets or catalysts)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful in drug discovery and for understanding the interactions between small molecules and biological macromolecules like proteins. nih.gov
This compound has been identified as a component of essential oils from plants such as Mentha subtomentella. nih.gov In studies investigating the biological activities of these essential oils, molecular docking has been employed to assess the binding affinity of their constituent compounds, including this compound, with various protein targets. nih.gov
For example, in a study on Mentha subtomentella essential oil, the binding affinities of its components were evaluated against several protein targets to understand their antioxidant, antibacterial, and antifungal activities. nih.gov
Table of Molecular Docking Results for this compound
| Protein Target | PDB ID | Biological Activity | Binding Affinity (kcal/mol) |
| Glutathione reductase | 3GRS | Antioxidant | -5.7 |
| Dihydrofolate reductase | 4M6J | Antibacterial | -6.0 |
| Cytochrome P450 alpha-sterol demethylase | 1EA1 | Antifungal | -5.1 |
Data sourced from a study on the essential oil of Mentha subtomentella. nih.gov
These binding affinity scores suggest that this compound has the potential to interact with these biological targets, which may contribute to the observed biological activities of the essential oil.
Computational Thermodynamics and Strain Energy Analysis
Computational thermodynamics can be used to predict the heats of formation and strain energies of molecules. The strain energy of a cyclic molecule is a measure of its inherent instability due to factors like bond angle distortion, torsional strain, and non-bonded steric interactions.
Derivatives, Analogues, and Advanced Structural Modifications
Synthesis and Properties of Functionalized Bicyclo[3.3.1]nonane-9-ol Derivatives
The synthesis of functionalized bicyclo[3.3.1]nonane derivatives is a well-explored area, driven by the prevalence of this core in biologically active natural products like garsubellin A and hyperforin (B191548). nih.govresearchgate.net Synthetic strategies often involve building the bicyclic system through annulation reactions or modifying existing bicyclic precursors.
Key Synthetic Approaches:
Aldol (B89426) Condensation: Intramolecular aldol condensation is a primary method for constructing the bicyclo[3.3.1]nonan-9-one core. nih.govrsc.org For instance, DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation have been used to synthesize the core of several natural products. nih.govrsc.org Similarly, reacting cyclohexanones with α,β-unsaturated aldehydes or ketones can yield bicyclo[3.3.1]nonanes with a ketone at the bridgehead position. nih.govresearchgate.net
Annulation of Cyclohexanone (B45756) Derivatives: Enamines of cyclohexanone can be converted into the bicyclo[3.3.1]nonane system through various condensation reactions. ucl.ac.uk Another approach involves the annulation of β-keto esters with acrolein to form the bicyclic structure. nih.gov
Functional Group Interconversion: Once the core is formed, functional groups can be introduced or modified. For example, the reduction of bicyclo[3.3.1]nonan-9-one yields bicyclo[3.3.1]nonan-9-ol. researchgate.net Oxidation of bicyclo[3.3.1]non-2-ene with selenium dioxide produces exo-bicyclo[3.3.1]non-3-en-2-ol, which can be further oxidized to the corresponding enone. researchgate.net
The properties of these derivatives are heavily influenced by their functionalization and stereochemistry. The bicyclo[3.3.1]nonane framework can exist in several conformations, including chair-chair (cc), boat-chair (bc), and boat-boat (bb). vu.lt The introduction of substituents can alter the conformational preference, which in turn affects the molecule's reactivity and physical properties. vu.lt
Table of Representative Functionalized Bicyclo[3.3.1]nonane Derivatives
| Derivative Name | Synthetic Precursor/Method | Key Feature/Property |
|---|---|---|
| Bicyclo[3.3.1]nonan-9-one | Oxidation of 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives. orgsyn.org | Central precursor for many -9-ol derivatives. orgsyn.org |
| endo,endo-Bicyclo[3.3.1]nonane-2,6-diol | Reduction of bicyclo[3.3.1]nonane-2,6-dione. vu.lt | Forms specific hydrogen-bonded networks in crystals. vu.lt |
| Bicyclo[3.3.1]non-3-en-2-one | Oxidation of exo-bicyclo[3.3.1]non-3-en-2-ol. researchgate.net | An α,β-unsaturated ketone derivative. researchgate.net |
Heteroanalogues of Bicyclo[3.3.1]nonan-9-ol (e.g., azabicyclo[3.3.1]nonan-9-ols)
Heteroanalogues of bicyclo[3.3.1]nonane, where one or more carbon atoms are replaced by heteroatoms such as nitrogen, oxygen, or sulfur, are of significant interest. These substitutions profoundly influence the molecule's conformation, electronic properties, and biological activity. researchgate.nettandfonline.com
Synthesis and Conformation: The synthesis of these heteroanalogues often employs a double Mannich condensation reaction, reacting a suitable heterocyclic ketone (like 4-thianone), an aldehyde, and an amine. tandfonline.com
The conformation of these systems is a key area of study. While the parent bicyclo[3.3.1]nonane prefers a chair-chair conformation, heteroanalogues can adopt different arrangements.
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ols: NMR analyses and theoretical calculations show a very small energy difference between the chair-chair (CC) and boat-chair (BC) conformers for the ketone precursor. tandfonline.comresearchgate.net The corresponding tertiary alcohol has been found in a chair-chair form in the solid state. researchgate.net
3-Thia-7-azabicyclo[3.3.1]nonan-9-ols: In contrast to its oxygen-containing counterpart, the tertiary alcohol of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one was found to exist in a chair-boat form in the solid state. researchgate.net The boat conformation in the nitrogen-containing ring is a notable feature. tandfonline.com
3,7-Diazabicyclo[3.3.1]nonan-9-ols (Bispidinols): These compounds also exhibit complex conformational behavior. Secondary alcohols in this family often exist in a chair-boat conformation in solution, which is stabilized by an intramolecular hydrogen bond between a nitrogen atom's lone pair and the hydroxyl group's hydrogen. researchgate.netresearchgate.net
This conformational flexibility is crucial, as it dictates the spatial arrangement of functional groups and the potential for intermolecular interactions. researchgate.net
Bicyclo[3.3.1]nonane Framework in Supramolecular Chemistry
The rigid, V-shaped geometry of the bicyclo[3.3.1]nonane scaffold makes it an excellent building block (synthon) for supramolecular chemistry and crystal engineering. vu.ltlu.selu.se By placing specific functional groups at defined positions, chemists can program these molecules to self-assemble into larger, highly ordered structures. vu.lt
A key strategy in supramolecular design is the use of molecules with C2 symmetry. The bicyclo[3.3.1]nonane framework is ideally suited for creating such synthons. vu.lt By starting with enantiomerically pure bicyclo[3.3.1]nonane-2,6-dione, researchers can synthesize a variety of C2-symmetric derivatives, such as diols and dienes. vu.ltresearchgate.net These chiral synthons are pre-programmed with specific geometric features and recognition sites (like hydrogen-bonding groups) that guide their assembly into larger chiral structures. vu.ltvu.lt This approach has been used to create chiral diene ligands for asymmetric catalysis and to build complex, self-assembled architectures like rhomb-shaped palladacycles. researchgate.netvu.lt
Hydrogen bonds are the primary driving force for the self-assembly of bicyclo[3.3.1]nonan-9-ol derivatives. The spatial orientation of hydroxyl groups on the bicyclic frame dictates the specific hydrogen bonding patterns, or "supramolecular synthons," that form. researchgate.netrsc.org
Diol Derivatives: Racemic C2-symmetric endo,endo-bicyclo[3.3.1]nonane-2,6-diols exhibit distinct crystallization modes depending on their substitution. rsc.org Different diols have been observed to form centrosymmetric hydrogen-bonded (O–H)₆ cycles, (O–H)₄ cycles, or cross-linked (O–H)₈ repeat helices. rsc.org
Weak Hydrogen Bonds: Beyond the strong O-H···O interactions, weaker hydrogen bonds like C-H···O also play a significant role in guiding the packing process, especially in unsaturated derivatives where double bonds can increase the acidity of vinylic hydrogens. vu.ltnih.gov
Heteroanalogues: In heteroanalogues, the presence of nitrogen atoms introduces new possibilities. For example, bispidinol (B1255552) hydrochlorides can form extensive networks where hydrogen bonds involve the hydroxyl group, the amide carbonyl, the ammonium (B1175870) N-H⁺ group, and the chloride anion, leading to the formation of infinite molecular chains. mdpi.com
The predictable hydrogen bonding patterns allow for the rational design of crystal structures, a field known as crystal engineering. vu.ltchalmers.se By controlling the molecular structure of the bicyclic synthon, one can direct the formation of specific supramolecular networks.
2D and 3D Networks: Appropriately substituted bicyclo[3.3.1]nonanes can form 2D net-like crystal structures through weak hydrogen bonding. nih.gov Stronger O-H···O bonds in diol derivatives can create robust three-dimensional networks. chalmers.se
Conglomerate Formation: The self-assembly process can even lead to spontaneous resolution (the separation of a racemic mixture into single-enantiomer crystals). One C2-symmetric diol derivative was found to form a conglomerate—a mechanical mixture of pure (+)- and pure (–)-crystals—offering a potential route for chiral purification. rsc.org
Inclusion Complexes: The unique shape of the bicyclo[3.3.1]nonane framework has been successfully used to create self-assembled structures capable of hosting guest molecules within their lattices. researchgate.netchalmers.se
This control over solid-state aggregation highlights the power of the bicyclo[3.3.1]nonane framework as a tool for creating advanced materials with tailored structures and properties. vu.ltchalmers.se
Applications in Complex Chemical Synthesis
Utilization of Bicyclo[3.3.1]nonan-9-ol as a Synthetic Intermediate for Bridged and Polycyclic Compounds
The bicyclo[3.3.1]nonane framework is a cornerstone for the synthesis of complex polycyclic systems due to its defined conformational properties. oregonstate.edu Synthetic routes to this core structure are well-established and often involve annulation reactions where a three-carbon chain is added to a pre-existing six-membered ring. uky.eduucl.ac.uk Common methods include Michael-aldol type annulations, Dieckmann condensations, and other cyclization strategies starting from substituted cyclohexanones or related precursors. rsc.orgrsc.org
Once the key intermediate, bicyclo[3.3.1]nonan-9-one, is formed, it can be readily converted to 9-Ethylbicyclo[3.3.1]nonan-9-ol. This transformation is typically achieved through the nucleophilic addition of an ethyl organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent), to the carbonyl group.
The resulting tertiary alcohol can then serve as a handle for further functionalization or as a key structural element in the assembly of larger, more complex bridged molecules. The rigid nature of the bicyclic system allows for a high degree of stereocontrol in subsequent reactions, making it a reliable intermediate in multi-step syntheses. ucl.ac.uk
Selected Synthetic Routes to the Bicyclo[3.3.1]nonane Core
| Reaction Type | Starting Materials | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Michael-Aldol Annulation | Substituted 1,3-cyclohexanediones and enals | Base or organocatalyst | Forms functionalized bicyclo[3.3.1]nonane ketols | ucl.ac.uk |
| Sequential Dieckmann Condensation | Acyclic ester precursors | Strong base (e.g., NaH) | Constructs the bicyclo[3.3.1]nonane-2,4,9-trione core | rsc.org |
| Intramolecular Aldol (B89426) Condensation | Decorated lactone precursors | DIBAL-H (acts as reducing agent and base) | Generates bicyclo[3.3.1]nonan-9-one core structures | rsc.org |
| Palladium-Catalyzed Desymmetric Arylation | α-disubstituted 1,3-diketones | Chiral Pd/PHOX complex | Enantioselective synthesis of bicyclo[3.3.1]nonanes | bohrium.com |
Role in the Synthesis of Natural Product Cores (e.g., Polycyclic Polyprenylated Acylphloroglucinols)
The bicyclo[3.3.1]nonane skeleton is the defining structural feature of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs), a large family of natural products with significant biological activities. uky.eduiucr.org Many PPAPs, such as hyperforin (B191548), nemorosone, and garsubellin A, are built around a densely functionalized bicyclo[3.3.1]nonane-2,4,9-trione core. rsc.orgresearchgate.netnih.gov
The synthesis of these complex natural products therefore hinges on the successful construction of this bridged bicyclic system. uky.edu Numerous research groups have developed strategies to assemble this core, often involving the cyclization of highly substituted cyclohexanone (B45756) precursors. researchgate.netnih.gov For instance, the total synthesis of hyperforin has been achieved through routes that establish the bicyclic framework early in the synthetic sequence. nih.gov While the direct incorporation of this compound into a PPAP total synthesis has not been specifically documented in prominent literature, the fundamental chemistry of its parent scaffold is central to the field. The strategies used to build the core structure are directly applicable and provide the foundation for creating analogs and derivatives for structure-activity relationship studies.
Potential in Asymmetric Catalysis and Chiral Auxiliary Development
Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds. researchgate.net One established strategy involves the use of a chiral auxiliary—a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.
This compound is a chiral molecule. The bridgehead carbons (C1 and C5) are stereocenters, and the molecule exists as a pair of enantiomers. If resolved into a single enantiomeric form, it possesses the key characteristics of a potential chiral auxiliary. Its rigid, well-defined three-dimensional structure could effectively shield one face of a reactive center, forcing a reagent to approach from the less hindered side and thereby inducing asymmetry.
While this compound itself is not a widely reported chiral auxiliary, the utility of the bicyclo[3.3.1]nonane framework in asymmetric synthesis has been demonstrated. A notable example is B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), derived from (+)-α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN). This chiral reagent is highly effective for the asymmetric reduction of prochiral ketones. researchgate.net This precedent highlights the potential of the bicyclo[3.3.1]nonane scaffold to serve as a robust backbone for chiral reagents and auxiliaries. The development of enantiomerically pure this compound or its derivatives could lead to new tools for asymmetric synthesis, where the ethyl group could be used to fine-tune the steric and electronic properties of the chiral environment.
Q & A
Q. What are the natural sources of this compound, and how is it isolated?
- Methodological Answer : The compound has been identified in Mentha subtomentella extracts via GC-MS analysis (retention time: 9.453 s; area%: 4.29 ± 0.00%) . Isolation involves:
- Extraction : Hydrodistillation or solvent extraction.
- Purification : Column chromatography (silica gel, gradient elution).
- Quantification : Calibration against authentic standards using GC-MS or HPLC.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- Advanced Spectrometry : High-resolution MS (HRMS) to confirm molecular formulas.
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., as done for related 8-azabicyclo[3.3.1]nonane derivatives) .
Q. What computational methods are effective for analyzing the conformational stability of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess energy barriers for ring puckering or substituent rotation.
- Thermodynamic Data : Use NIST-derived enthalpy values (ΔfH°gas) for bicyclic systems to predict stability under varying conditions .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to explore structure-activity relationships.
Q. How can purity and stability of this compound be assessed under different storage conditions?
- Methodological Answer :
- Purity Assessment : HPLC with UV detection (C18 column, isocratic elution) or H NMR integration of diagnostic peaks .
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS to detect decomposition products.
- Storage Recommendations : Anhydrous conditions at -20°C to prevent hydroxyl group oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
